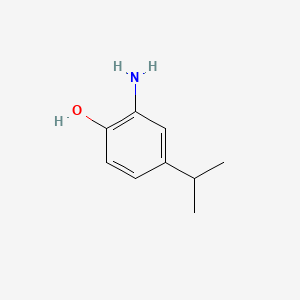

2-Amino-4-isopropylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXULIANDWRYTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349803 | |

| Record name | 2-Amino-4-isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3280-68-0 | |

| Record name | 2-Amino-4-isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-ISOPROPYLPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Amino-4-isopropylphenol from phenol

An in-depth technical guide on the synthesis of 2-Amino-4-isopropylphenol from phenol, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and a summary of quantitative data.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. Its structure, featuring an amino group and a hydroxyl group on an isopropyl-substituted benzene ring, makes it a versatile building block. The synthesis from the readily available starting material, phenol, is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.

This guide details a common and effective three-step synthetic route:

-

Friedel-Crafts Alkylation: Synthesis of 4-isopropylphenol by the alkylation of phenol.

-

Regioselective Nitration: Introduction of a nitro group at the ortho-position to the hydroxyl group of 4-isopropylphenol.

-

Reduction: Conversion of the nitro group to an amino group to yield the final product.

Each step is described with detailed experimental protocols and supported by quantitative data where available.

Overall Synthesis Pathway

The transformation of phenol to this compound is accomplished through a sequence of three core reactions. The logical flow of this synthesis is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for each of the three key steps in the synthesis.

Step 1: Synthesis of 4-Isopropylphenol (Alkylation)

The initial step involves the Friedel-Crafts alkylation of phenol with an isopropylating agent, such as isopropanol or propylene.[1][2] This reaction is an electrophilic aromatic substitution. The use of specific catalysts, such as zeolite ZSM-5, is crucial for selectively producing the para-isomer (4-isopropylphenol) over other isomers.[3]

Protocol: Alkylation using Isopropanol and Zeolite Catalyst

-

Catalyst System: A crystalline zeolite catalyst, such as ZSM-5, with a silica to alumina molar ratio of at least 12 is used to ensure high para-selectivity.[3]

-

Reactants: Phenol and isopropanol. The molar ratio of phenol to the alkylating agent can range from 0.5:1 to 20:1.[3]

-

Procedure:

-

The reaction is carried out by contacting phenol with isopropanol in the presence of the ZSM-5 zeolite catalyst.[3]

-

The reaction is conducted under alkylation conditions, including a temperature range of approximately 200°C to 300°C.[3]

-

The pressure is maintained between 10⁵ to 6×10⁶ N/m².[3]

-

A weight hourly space velocity (WHSV) of reactants is maintained between 0.5 and 100.[3]

-

-

Work-up and Purification: The reaction mixture is distilled to separate the 4-isopropylphenol product from unreacted phenol, other isomers (e.g., 2-isopropylphenol), and polyalkylated products.[4]

Step 2: Synthesis of 2-Nitro-4-isopropylphenol (Nitration)

The second step is the regioselective nitration of the intermediate, 4-isopropylphenol. The hydroxyl group is a strong activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Since the para position is blocked by the isopropyl group, nitration occurs selectively at the ortho position.

Protocol: Nitration using Nitric Acid [5]

-

Reactants: 4-isopropylphenol (also known as 4-hydroxycumene), 70% nitric acid, water, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

Suspend 5.0 g of 4-isopropylphenol in 14 ml of water in a reaction vessel.

-

Cool the suspension with an ice bath.

-

Add 4.0 ml of 70% nitric acid dropwise to the cooled suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and continue the reaction for 40 minutes.

-

-

Work-up and Purification:

-

Add 500 ml of water to the reaction mixture.

-

Extract the product with 500 ml of ethyl acetate.

-

Wash the organic layer successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent (ethyl acetate) by distillation under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using ethyl acetate as the eluent to yield pure 4-isopropyl-2-nitrophenol.[5] A yield of 5.07 g has been reported for this procedure.[5]

-

Step 3: Synthesis of this compound (Reduction)

The final step is the reduction of the nitro group in 2-nitro-4-isopropylphenol to an amino group. This is a common transformation in organic synthesis, and several methods are available.[6] Catalytic hydrogenation or reduction with metals in an acidic medium are highly effective.[7][8] The use of iron in an acidic medium is a classic and cost-effective method.[9]

Protocol: Reduction using Iron and Acid [7][8]

-

Reactants: 2-Nitro-4-isopropylphenol, iron powder, hydrochloric acid (or acetic acid), a suitable solvent (e.g., ethanol/water mixture).

-

Procedure:

-

Dissolve 2-nitro-4-isopropylphenol in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.

-

Add an excess of iron powder to the solution.

-

Heat the mixture to reflux.

-

Add concentrated hydrochloric acid or glacial acetic acid dropwise to the refluxing mixture. The reaction is exothermic and should be controlled carefully.

-

Continue refluxing for several hours until the reaction is complete (monitoring by TLC is recommended).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture and make it basic by adding a solution of sodium carbonate or sodium hydroxide. This precipitates iron salts as iron hydroxides.

-

Filter the hot mixture through a bed of celite to remove the iron sludge.

-

Extract the filtrate with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each synthetic step, based on literature data.

Table 1: Alkylation of Phenol to 4-Isopropylphenol

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | ZSM-5 Zeolite | [3] |

| Alkylating Agent | Isopropanol or Propylene | [3] |

| Temperature | 200°C - 300°C | [3] |

| Pressure | 10⁵ - 6×10⁶ N/m² | [3] |

| Phenol/Agent Molar Ratio | 0.5:1 to 20:1 | [3] |

| Selectivity | Enriched in para-isomer |[3] |

Table 2: Nitration of 4-Isopropylphenol

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 5.0 g (4-isopropylphenol) | [5] |

| Reagent | 4.0 ml (70% Nitric Acid) | [5] |

| Reaction Time | 40 minutes | [5] |

| Product Yield | 5.07 g | [5] |

| Purification Method | Silica Gel Column Chromatography |[5] |

Table 3: Reduction of 2-Nitro-4-isopropylphenol

| Parameter | Method | Reference |

|---|---|---|

| Reducing Agent | Iron (Fe) in acidic media | [7][9] |

| Catalytic Hydrogenation (H₂) | [6][8] | |

| Tin(II) Chloride (SnCl₂) | [6] | |

| Zinc (Zn) in acidic media | [9] |

| General Characteristics | High yield, tolerant of various functional groups |[6][7] |

Conclusion

The synthesis of this compound from phenol is a robust three-step process involving Friedel-Crafts alkylation, regioselective nitration, and nitro group reduction. The selection of appropriate catalysts and the precise control of reaction conditions are paramount to maximizing the yield and purity of the final product. The protocols outlined in this guide provide a solid foundation for researchers and chemists to successfully perform this synthesis in a laboratory setting. Each step employs well-established chemical transformations, making the overall pathway reliable and scalable for applications in drug development and fine chemical manufacturing.

References

- 1. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]

- 2. Phenol - Wikipedia [en.wikipedia.org]

- 3. US4391998A - Production of para-isopropylphenol - Google Patents [patents.google.com]

- 4. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Friedel-Crafts Alkylation of Phenol for the Synthesis of 4-Isopropylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts alkylation of phenol is a cornerstone of industrial organic synthesis, providing a direct route to valuable alkylphenols. Among these, 4-isopropylphenol is a key intermediate in the production of antioxidants, polymers, and pharmaceuticals. This technical guide offers a comprehensive overview of the synthesis of 4-isopropylphenol via the Friedel-Crafts alkylation of phenol. It delves into the reaction mechanism, explores the critical role of catalysts, details experimental protocols, and presents a comparative analysis of quantitative data from various synthetic approaches. The guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, providing the foundational knowledge and practical insights necessary for the successful implementation and optimization of this important transformation.

Introduction

The Friedel-Crafts alkylation, a classic electrophilic aromatic substitution reaction, facilitates the introduction of alkyl groups onto an aromatic ring.[1] In the context of phenol, a highly activated aromatic system, this reaction provides a direct and industrially significant pathway for the synthesis of various alkylphenols. 4-Isopropylphenol, in particular, is a commercially important compound primarily used as an intermediate in the production of bisphenol A (BPA), antioxidants such as butylated hydroxytoluene (BHT), and other specialty chemicals.[2][3]

The synthesis of 4-isopropylphenol is typically achieved through the alkylation of phenol with an isopropylating agent, most commonly isopropanol or propylene, in the presence of an acid catalyst.[2][4] While the reaction is conceptually straightforward, achieving high yield and, crucially, high selectivity for the para-isomer (4-isopropylphenol) over the ortho-isomer (2-isopropylphenol) and polyalkylated byproducts presents a significant challenge. This guide will explore the key parameters that govern this reaction, providing a detailed technical overview for its practical application.

Reaction Mechanism and Stereoselectivity

The Friedel-Crafts alkylation of phenol proceeds via a stepwise mechanism involving the generation of an electrophile, subsequent electrophilic attack on the aromatic ring, and final deprotonation to restore aromaticity.

Generation of the Isopropyl Cation

The reaction is initiated by the formation of an isopropyl carbocation from the alkylating agent. When using isopropanol, a Brønsted or Lewis acid catalyst protonates the hydroxyl group, facilitating the loss of a water molecule to form the secondary carbocation. With propylene, direct protonation by the acid catalyst yields the same electrophilic intermediate.

Electrophilic Aromatic Substitution

The electron-rich phenol ring, activated by the hydroxyl group, then acts as a nucleophile, attacking the isopropyl carbocation. This attack can occur at either the ortho or para position relative to the hydroxyl group, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The hydroxyl group's strong activating and ortho, para-directing effect dictates the regioselectivity of the reaction.

Deprotonation and Product Formation

Finally, a weak base (such as the conjugate base of the acid catalyst or another phenol molecule) abstracts a proton from the sp3-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the isopropylphenol product.

Competing Reactions: O-Alkylation vs. C-Alkylation

A common side reaction in the alkylation of phenols is O-alkylation, leading to the formation of isopropyl phenyl ether.[5] The phenoxide ion, which can be present under certain reaction conditions, is an ambident nucleophile, with reactivity at both the oxygen and the ring carbons.[5] The ratio of C- to O-alkylation is influenced by several factors:

-

Catalyst: Lewis acids tend to favor C-alkylation, while conditions that promote the formation of the phenoxide ion can increase the extent of O-alkylation.[6]

-

Solvent: Protic solvents can solvate the phenoxide oxygen, hindering O-alkylation and thereby favoring C-alkylation.[5]

-

Temperature: O-alkylation is often kinetically favored at lower temperatures, while higher temperatures can promote the Fries rearrangement of the initially formed ether to the more thermodynamically stable C-alkylated product.

Catalysis in Phenol Alkylation

The choice of catalyst is paramount in controlling the efficiency and selectivity of the Friedel-Crafts alkylation of phenol. Catalysts for this transformation can be broadly categorized as homogeneous Lewis and Brønsted acids, and heterogeneous solid acids.

Homogeneous Catalysts

Traditional Friedel-Crafts alkylations employ homogeneous Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), or Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). While effective in promoting the reaction, these catalysts suffer from several drawbacks, including corrosivity, difficulty in separation from the reaction mixture, and the generation of significant acidic waste streams.

Heterogeneous Solid Acid Catalysts

To address the limitations of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These materials offer several advantages, including ease of separation and regeneration, reduced corrosion, and minimized waste production. Zeolites, with their well-defined microporous structures and tunable acidity, have emerged as particularly promising catalysts for shape-selective alkylation reactions.[7][8][9]

Zeolites such as H-ZSM-5, H-Beta, and H-USY have been extensively studied for the alkylation of phenol with isopropanol or propylene.[10] The pore dimensions of these zeolites can influence the diffusion of reactants and products, thereby controlling the regioselectivity. For instance, medium-pore zeolites like H-ZSM-5 can exhibit a preference for the formation of the sterically less hindered para-isomer.[4]

Quantitative Data on the Synthesis of 4-Isopropylphenol

The following tables summarize key quantitative data from various studies on the Friedel-Crafts alkylation of phenol, highlighting the impact of different catalysts and reaction conditions on conversion, yield, and selectivity.

| Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | 4-Isopropylphenol Selectivity (%) | 2-Isopropylphenol Selectivity (%) | Reference |

| H-ZSM-5 | Isopropanol | 250-300 | >45 | Enriched in para-isomer | - | [4] |

| H-Beta | Isopropanol | 240 | 72 | - | - | [11] |

| H-Mordenite | Isopropanol | - | - | - | - | [11] |

| SAPO-11 | Isopropanol | 280 | 50 | - | - | [12] |

| MCM-49 | Isopropanol | 180 | 61 | 70 (total isopropylphenol) | - | [12] |

| Sulfuric Acid on Clay / Molecular Sieve | 2-Isopropylphenol (transalkylation) | 190 | - | 10.3 (yield) | 13.2 (remaining) | [13] |

| Trifluoromethanesulfonic Acid | 2-Isopropylphenol (transalkylation) | 125 | - | 16.8 (yield) | 11.4 (remaining) | [13] |

Table 1: Comparison of Various Catalysts for the Isopropylation of Phenol.

| Parameter | Condition 1 | Condition 2 | Effect on Outcome | Reference |

| Temperature | 473 K | 533 K | Increased phenol conversion (66% to 93%) and DIPP selectivity (52% to 56%) | [11] |

| Phenol:IPA Molar Ratio | 1:2 | 1:4 | Increased phenol conversion and DIPP selectivity | [11] |

| Catalyst Loading (Strong Acid Resin) | 0.05 g cm⁻³ | >0.05 g cm⁻³ | No significant increase in conversion, but changes in product distribution | [14] |

| Water Content in Phenol | Anhydrous | 5% (w/w) water | Promotes ortho-alkylation | [15] |

Table 2: Influence of Reaction Parameters on Phenol Alkylation.

Experimental Protocols

This section provides illustrative experimental protocols for the synthesis of 4-isopropylphenol via Friedel-Crafts alkylation. These are generalized procedures and may require optimization based on specific laboratory conditions and available equipment.

General Procedure for Liquid-Phase Alkylation using a Solid Acid Catalyst

-

Catalyst Activation: The solid acid catalyst (e.g., a zeolite) is activated by calcination in a furnace under a flow of dry air at a specified temperature (e.g., 500-550 °C) for several hours to remove any adsorbed water and organic templates.

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel. The flask is charged with phenol and the activated catalyst.

-

Reaction Execution: The mixture is heated to the desired reaction temperature with vigorous stirring. The alkylating agent (isopropanol or propylene gas) is then added dropwise or bubbled through the reaction mixture over a period of time.

-

Monitoring and Work-up: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration.

-

Product Isolation and Purification: The filtrate is then subjected to a work-up procedure, which may include washing with a dilute base to remove any unreacted phenol, followed by extraction with an organic solvent. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to isolate 4-isopropylphenol.

Protocol for Vapor-Phase Alkylation in a Fixed-Bed Reactor

-

Catalyst Packing: A fixed-bed reactor tube is packed with a known amount of the solid acid catalyst, typically supported on an inert material like quartz wool.

-

System Setup: The reactor is placed in a tube furnace, and the system is connected to a feed delivery system (e.g., syringe pumps for liquid reactants) and a product collection system (e.g., a condenser and a collection flask).

-

Reaction: The reactor is heated to the desired temperature under a flow of an inert gas (e.g., nitrogen). A mixture of phenol and the alkylating agent (in the vapor phase) is then passed through the catalyst bed at a specific weight hourly space velocity (WHSV).

-

Product Analysis: The products exiting the reactor are condensed and collected. The product mixture is then analyzed by GC or GC-MS to determine the conversion of phenol and the selectivity for the different isopropylphenol isomers.

Visualizations

Reaction Mechanism

Caption: Generalized mechanism of the Friedel-Crafts alkylation of phenol to 4-isopropylphenol.

Experimental Workflow for Liquid-Phase Synthesis

Caption: A typical experimental workflow for the liquid-phase synthesis of 4-isopropylphenol.

Factors Influencing C- vs. O-Alkylation

References

- 1. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 2. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]

- 3. Isopropyl Phenol Manufacturer in India | 4-Isopropylphenol Supplier [vihita-bio.com]

- 4. US4391998A - Production of para-isopropylphenol - Google Patents [patents.google.com]

- 5. pharmaxchange.info [pharmaxchange.info]

- 6. researchgate.net [researchgate.net]

- 7. Zeolite Properties, Methods of Synthesis, and Selected Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. arrow.tudublin.ie [arrow.tudublin.ie]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. datapdf.com [datapdf.com]

A Technical Guide to the Synthesis of 2-Nitro-4-Isopropylphenol via Nitration of 4-Isopropylphenol

This technical guide provides a comprehensive overview of the nitration of 4-isopropylphenol to synthesize 2-nitro-4-isopropylphenol, a valuable intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, reaction mechanisms, and key quantitative data.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction with broad applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of a nitro group onto an aromatic ring significantly alters its electronic properties and provides a functional handle for further chemical transformations. Phenols, being highly activated aromatic systems, readily undergo nitration.[2] However, the high reactivity of the phenol ring can also lead to challenges, including a lack of regioselectivity, over-nitration, and oxidative side reactions, often resulting in the formation of tarry by-products.[3]

This guide focuses on the selective synthesis of 2-nitro-4-isopropylphenol from 4-isopropylphenol. The hydroxyl group of the phenol is a strong ortho-, para-director.[2] Since the para position is blocked by the isopropyl group, the nitration is directed primarily to the ortho position. Careful control of reaction conditions is crucial to achieve a high yield and purity of the desired product.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 4-isopropylphenol proceeds through an electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of a nitric acid source.[4][5] For highly activated rings like phenols, dilute nitric acid can be sufficient without the need for a strong acid catalyst like sulfuric acid.[2][4][5]

The mechanism involves the following steps:

-

Generation of the Electrophile: Nitric acid generates the nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of 4-isopropylphenol attacks the nitronium ion. This attack is fastest at the positions ortho and para to the strongly activating hydroxyl group. With the para position occupied, the attack occurs at one of the ortho positions, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base (like water) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 2-nitro-4-isopropylphenol.

Caption: Mechanism of Electrophilic Nitration of 4-Isopropylphenol.

Experimental Protocol

The following protocol is adapted from a documented synthesis of 4-isopropyl-2-nitrophenol.[6]

Materials:

-

4-Isopropylphenol (also known as 4-hydroxycumene)

-

70% Nitric Acid

-

Water (H₂O)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 5.0 g of 4-isopropylphenol in 14 ml of water.[6]

-

Nitrating Agent Addition: Cool the suspension in an ice bath. Add 4.0 ml of 70% nitric acid dropwise to the stirred suspension, ensuring the temperature is maintained at a low level.[6]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 40 minutes.[6]

-

Quenching and Extraction: Quench the reaction by adding 500 ml of water to the flask. Transfer the mixture to a separatory funnel and extract the product with 500 ml of ethyl acetate.[6]

-

Washing: Wash the organic layer sequentially with water and then with brine.[6]

-

Drying: Dry the ethyl acetate layer over anhydrous sodium sulfate.[6]

-

Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator.[6]

-

Purification: Purify the resulting residue by silica-gel column chromatography, using ethyl acetate as the eluent, to yield the final product.[6]

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocol.[6]

| Parameter | Value |

| Reactants | |

| 4-Isopropylphenol | 5.0 g |

| 70% Nitric Acid | 4.0 ml |

| Water (initial solvent) | 14 ml |

| Reaction Conditions | |

| Initial Temperature | Ice bath temperature |

| Reaction Temperature | Room Temperature |

| Reaction Time | 40 minutes |

| Workup & Purification | |

| Quenching Water | 500 ml |

| Ethyl Acetate (for extraction) | 500 ml |

| Chromatography Eluent | Ethyl Acetate |

| Product Yield | |

| 2-Nitro-4-isopropylphenol | 5.07 g |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the Synthesis of 2-Nitro-4-isopropylphenol.

Potential Side Reactions and Purification

While the blocked para-position favors ortho-nitration, other reactions can occur:

-

Dinitration: Under harsher conditions (e.g., higher temperature, more concentrated acid), dinitration can occur at the other ortho position to form 2,6-dinitro-4-isopropylphenol.[3]

-

Oxidation: Phenols are susceptible to oxidation by nitric acid, which can lead to the formation of colored impurities and tarry materials.[3] Maintaining a low reaction temperature is critical to minimize these side products.[3]

-

Nitrodeisopropylation: In some cases, ipso-attack at the isopropyl-substituted carbon can occur, potentially leading to the loss of the isopropyl group and formation of 4-nitrophenol.[7]

Purification: Purification of the crude product is essential to remove unreacted starting material, isomers, and by-products.[8] As outlined in the protocol, silica-gel column chromatography is an effective method for isolating the desired 2-nitro-4-isopropylphenol.[6]

Safety Considerations

-

Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. It can cause severe skin burns and its fumes are toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

-

Organic Solvents: Ethyl acetate is flammable. Handle away from ignition sources.

-

General Precautions: Always follow standard laboratory safety procedures when performing chemical syntheses.

References

- 1. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. physics.emu.edu.tr [physics.emu.edu.tr]

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-isopropylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-4-isopropylphenol, a substituted aminophenol with potential applications in chemical synthesis and drug discovery. This document collates available data on its physical and chemical characteristics, alongside detailed, plausible experimental protocols for its synthesis and characterization. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are presented with interpretations. Additionally, this guide explores the compound's potential reactivity, safety considerations, and hypothetical biological activities, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical and Physical Properties

This compound, also known as 2-amino-4-propan-2-ylphenol, is an aromatic organic compound containing both an amino and a hydroxyl functional group attached to a benzene ring substituted with an isopropyl group. Its chemical structure lends it to a variety of chemical reactions and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3280-68-0 | [1] |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | [3] |

| Appearance | Predicted: Off-white to light brown solid | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Inferred from structural analogues |

| pKa | Predicted: ~10 (phenolic hydroxyl), ~4-5 (aromatic amine) | Inferred from related structures |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

2.1.1. Step 1: Nitration of 4-isopropylphenol to 2-Nitro-4-isopropylphenol

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-isopropylphenol (13.6 g, 0.1 mol) in glacial acetic acid (50 mL).

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a nitrating mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (7.5 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate of 2-nitro-4-isopropylphenol will form.

-

Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven at 50 °C.

2.1.2. Step 2: Reduction of 2-Nitro-4-isopropylphenol to this compound

-

In a 500 mL round-bottom flask, suspend the dried 2-nitro-4-isopropylphenol (18.1 g, 0.1 mol) in ethanol (200 mL).

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (67.7 g, 0.3 mol) to the suspension.

-

Heat the mixture to reflux with stirring for 3 hours. The yellow suspension should turn into a clear solution.

-

Cool the reaction mixture to room temperature and carefully add a 20% aqueous sodium hydroxide solution until the pH is approximately 8-9 to precipitate tin salts.

-

Filter the mixture to remove the inorganic salts and wash the filter cake with ethanol.

-

Combine the filtrate and washings, and remove the ethanol under reduced pressure.

-

Extract the resulting aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.[4]

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While experimental data is not widely published, the following sections provide predicted data and interpretation based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Experimental Protocol: Dissolve approximately 10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Predicted Spectrum (in CDCl₃):

-

δ 6.7-6.9 ppm (m, 3H): Aromatic protons. The substitution pattern will lead to a complex multiplet.

-

δ 4.5-5.5 ppm (br s, 3H): Exchangeable protons of the -OH and -NH₂ groups. The chemical shift can vary with concentration and solvent. Addition of D₂O will cause these signals to disappear.

-

δ 2.8-3.0 ppm (septet, 1H): Methine proton of the isopropyl group, split by the six methyl protons.

-

δ 1.2 ppm (d, 6H): Two equivalent methyl groups of the isopropyl group, split by the methine proton.[5]

-

3.1.2. ¹³C NMR Spectroscopy

-

Experimental Protocol: Prepare a concentrated solution (50-100 mg/mL) in CDCl₃ or DMSO-d₆. Record the proton-decoupled ¹³C NMR spectrum.

-

Predicted Spectrum (in CDCl₃):

-

δ 145-150 ppm: Aromatic carbon attached to the hydroxyl group.

-

δ 135-140 ppm: Aromatic carbon attached to the amino group.

-

δ 130-135 ppm: Aromatic carbon attached to the isopropyl group.

-

δ 115-125 ppm: Unsubstituted aromatic carbons.

-

δ 33-35 ppm: Methine carbon of the isopropyl group.

-

δ 23-25 ppm: Methyl carbons of the isopropyl group.

-

Infrared (IR) Spectroscopy

-

Experimental Protocol: Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Predicted Characteristic Absorptions:

-

3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding.[6]

-

3050-3000 cm⁻¹ (medium): Aromatic C-H stretching.

-

2960-2850 cm⁻¹ (medium to strong): Aliphatic C-H stretching of the isopropyl group.[6]

-

1620-1580 cm⁻¹ (strong): N-H bending (scissoring) vibration.

-

1500-1400 cm⁻¹ (strong): Aromatic C=C ring stretching vibrations.

-

1250-1180 cm⁻¹ (strong): C-O stretching of the phenolic hydroxyl group.

-

1320-1250 cm⁻¹ (strong): C-N stretching of the aromatic amine.

-

Table 2: Summary of Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Interpretation |

| ¹H NMR | δ 6.7-6.9 (m), 4.5-5.5 (br s), 2.8-3.0 (septet), 1.2 (d) | Aromatic, OH/NH₂, Isopropyl CH, Isopropyl CH₃ |

| ¹³C NMR | δ 145-150, 135-140, 130-135, 115-125, 33-35, 23-25 | Ar-OH, Ar-NH₂, Ar-iPr, Ar-CH, iPr-CH, iPr-CH₃ |

| IR (cm⁻¹) | 3400-3200, 3050-3000, 2960-2850, 1620-1580, 1500-1400, 1250-1180, 1320-1250 | O-H/N-H str, Ar C-H str, Alk C-H str, N-H bend, Ar C=C str, C-O str, C-N str |

Mass Spectrometry (MS)

-

Experimental Protocol: Introduce a dilute solution of the compound into a mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Predicted Fragmentation Pattern (EI):

-

m/z 151: Molecular ion peak [M]⁺.

-

m/z 136: Loss of a methyl group (-CH₃) from the isopropyl moiety, a common fragmentation for isopropyl-substituted aromatics.[7]

-

m/z 108: Loss of the isopropyl group (-C₃H₇).

-

Other fragments corresponding to the cleavage of the phenol and aniline rings.

-

Reactivity and Stability

This compound is expected to be a stable solid under standard laboratory conditions. However, it is susceptible to oxidation, particularly in the presence of air and light, which can lead to coloration. The amino group can be readily diazotized and undergo various coupling reactions. The phenolic hydroxyl group can be alkylated or acylated. The aromatic ring is activated towards electrophilic substitution due to the presence of both the amino and hydroxyl groups.

Potential Biological Activity and Signaling Pathway Involvement

While there is no specific data on the biological activity of this compound, its structural similarity to other biologically active aminophenols suggests several potential areas of interest for drug development professionals.

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of the electron-donating amino group may enhance this activity.[8][9]

-

Antimicrobial Activity: Various substituted aminophenols have demonstrated antibacterial and antifungal properties.[10][11]

-

Enzyme Inhibition: The aminophenol scaffold is present in various enzyme inhibitors. It is plausible that this compound or its derivatives could target specific enzymes involved in disease pathways.

Based on the known activities of similar phenolic and amino-containing compounds, a hypothetical signaling pathway involvement could be in the modulation of cellular stress responses. For instance, it might influence pathways regulated by Nrf2, a key transcription factor in the antioxidant response.

Safety and Handling

Based on data for similar aminophenols, this compound should be handled with care. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with a range of potential applications. This guide has provided a comprehensive overview of its chemical properties, including plausible methods for its synthesis and detailed predictions of its spectroscopic characteristics. While further experimental validation is required, the information presented here serves as a valuable starting point for researchers and scientists interested in exploring the chemistry and potential biological activities of this and related compounds.

References

- 1. This compound (3280-68-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. cenmed.com [cenmed.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Isopropylphenol(88-69-7) 1H NMR [m.chemicalbook.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. 3-Methyl-4-isopropylphenol [webbook.nist.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nitroindoles: Properties, Synthesis, and Therapeutic Potential

A Note on CAS Number 3280-68-0: The CAS number 3280-68-0 is assigned to the compound 2-Amino-4-isopropylphenol. While this molecule serves as a valuable building block in organic synthesis, publicly available data on its biological activities, particularly in the context of drug development and signaling pathways, is limited. Given the focus of this guide on providing in-depth information for researchers in drug development, we will pivot to a class of compounds with extensive and relevant biological data that emerged during our comprehensive search: Nitroindoles . The indole scaffold is a "privileged structure" in medicinal chemistry, and the addition of a nitro group, particularly at the 3- and 5-positions, imparts significant biological activities, including anticancer and antimicrobial properties.[1] This guide will focus on the properties and uses of these nitroindole derivatives.

Physicochemical and Spectroscopic Properties of 3-Nitroindole

3-Nitroindole is a foundational molecule for a wide range of biologically active derivatives. Its physicochemical and spectroscopic properties are crucial for its characterization and application in further synthesis and biological assays.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | [2][3][4] |

| Molecular Weight | 162.15 g/mol | [2][3][4] |

| Physical Form | Solid | [2][3] |

| CAS Number | 4770-03-0 | [3][4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of 3-nitroindole and its derivatives.

| Spectroscopic Technique | Key Features and Observations |

| UV/Vis Spectroscopy | 3-Nitroindole exhibits absorption peaks in the near-UV range, with a notable peak at 349 nm.[5][6] This is distinct from other isomers, such as 5-nitroindole, which has a peak at 322 nm.[5][6] |

| Mass Spectrometry | The mass spectrum of 3-nitroindole shows characteristic fragmentation patterns, with key peaks at m/z 162, 132, and 116.[5][7] The fragmentation is often initiated by the loss of fragments related to the nitro group. |

| ¹³C NMR (CDCl₃) | δ (ppm) = 135.9, 131.5, 128.7, 124.7, 124.4, 121.0, 120.9, 110.6, 34.2 |

| IR (KBr) | ν (cm⁻¹) = 3131, 3033, 2922, 1528, 1483, 1447, 1371, 1347, 1306, 1253, 1198, 750, 725, 693 |

Synthesis of 3-Nitroindoles

The synthesis of 3-nitroindoles is a critical first step in the exploration of their biological potential. Modern methods have been developed to improve yields and reduce the use of harsh chemicals.[8]

General Non-Acidic Synthesis Protocol

A practical and environmentally friendly method for the regioselective nitration of indoles uses ammonium tetramethylnitrate under non-acidic and non-metallic conditions.[8]

Experimental Protocol:

-

Add the indole derivative (1 mmol) and tetramethylammonium nitrate (150 mg, 1.1 mmol) to a reaction tube.

-

Dissolve the mixture in acetonitrile (1 mL).

-

Cool the reaction system to 0–5 °C.

-

Add a solution of trifluoroacetic anhydride (420 mg) dissolved in acetonitrile (1 mL).

-

Incubate the reaction at 0–5 °C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium carbonate solution.

-

Extract the product with ethyl acetate.

-

The crude product can then be purified using standard techniques such as column chromatography.

Anticancer Activity of Nitroindoles

Derivatives of nitroindole, particularly 5-nitroindoles, have shown significant potential as anticancer agents.[9] They have demonstrated potent activity against a variety of cancer cell lines.

Mechanism of Action

The anticancer activity of 5-nitroindole derivatives is multifaceted, primarily involving the targeting of the c-Myc oncogene and the induction of oxidative stress.[9]

-

c-Myc G-Quadruplex Stabilization: 5-nitroindole derivatives can bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[9][10] This stabilization inhibits the transcription of the c-Myc gene.[9]

-

Downregulation of c-Myc Expression: The inhibition of c-Myc transcription leads to a decrease in the levels of the c-Myc protein, a key transcription factor involved in cell proliferation and survival.[9]

-

Cell Cycle Arrest and Apoptosis: The reduction in c-Myc protein disrupts the cell cycle, leading to cell cycle arrest and the induction of the intrinsic apoptotic pathway.[9][10]

-

Induction of Reactive Oxygen Species (ROS): Some 5-nitroindole compounds have been shown to increase the intracellular levels of ROS, which contributes to their cytotoxic effects on cancer cells.[10][11]

Quantitative Anticancer Activity Data

The following table presents examples of the cytotoxic activity of nitroindole derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | Cancer Type | Activity Metric | Value |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 | Non-Small Cell Lung Cancer | log₁₀GI₅₀ | < -8.00 |

| HL-60(TB) | Leukemia | log₁₀GI₅₀ | -6.30 | |

| MOLT-4 | Leukemia | log₁₀GI₅₀ | -6.18 | |

| Pyrrolidine-substituted 5-nitroindole (Compound 5) | HeLa | Cervical Cancer | IC₅₀ (µM) | 5.08 ± 0.91 |

| Pyrrolidine-substituted 5-nitroindole (Compound 7) | HeLa | Cervical Cancer | IC₅₀ (µM) | 5.89 ± 0.73 |

Data for the first compound is from a study by Karali et al. (2002)[12], and for the second two compounds from a study by Kumar et al. (2021)[11].

Antimicrobial Activity of Nitroindoles

Nitroindole derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[1]

Mechanism of Action

The antimicrobial effect of nitroaromatic compounds is often attributed to the intracellular reduction of the nitro group.[13] This process generates reactive and toxic intermediates, such as nitroso and hydroxylamine species, which can lead to oxidative stress and ultimately, cell death in the pathogen.[1]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Experimental Protocol: [14]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of the nitroindole derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired compound concentration. Include vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[14]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to determine if the compound induces programmed cell death (apoptosis).

Experimental Protocol: [14]

-

Cell Treatment: Seed cells in a 6-well plate and treat with the nitroindole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: [14]

-

Compound Dilution: Prepare a stock solution of the nitroindole derivative in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Nitroindoles, particularly 3- and 5-substituted derivatives, represent a promising class of compounds for drug development, with demonstrated anticancer and antimicrobial activities. Their mechanisms of action, involving the modulation of key cellular pathways such as c-Myc signaling and the induction of oxidative stress, make them attractive candidates for further investigation. The protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold. Future research should focus on structure-activity relationship studies to optimize the efficacy and safety profiles of these compounds, paving the way for their potential clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-nitroindole | CymitQuimica [cymitquimica.com]

- 4. 3-nitro-1H-indole | C8H6N2O2 | CID 11084182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 7. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Amino-4-isopropylphenol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-isopropylphenol is a substituted aromatic compound that holds significant potential as a versatile building block in organic synthesis. Its unique trifunctional nature, featuring an amino group, a hydroxyl group, and an isopropyl-substituted benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its properties, key synthetic applications, and detailed experimental protocols for its use in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis.

| Property | Value | Reference |

| CAS Number | 3280-68-0 | [1][2][3] |

| Molecular Formula | C₉H₁₃NO | [1][2][3] |

| Molecular Weight | 151.21 g/mol | [2] |

| Appearance | Not specified (commercially available) | |

| Purity | Typically ≥95% | [2] |

Expected Spectroscopic Data:

| Spectroscopy | Expected Chemical Shifts (δ) / Peaks |

| ¹H NMR | Signals corresponding to aromatic protons (likely in the range of 6.5-7.5 ppm), a broad singlet for the -NH₂ protons, a singlet for the -OH proton, a septet for the isopropyl -CH, and a doublet for the isopropyl -CH₃ groups. |

| ¹³C NMR | Aromatic carbon signals (typically 110-150 ppm), with distinct shifts for the carbons bearing the amino, hydroxyl, and isopropyl groups, and signals for the isopropyl carbons. |

| IR (Infrared) | Characteristic N-H and O-H stretching bands (around 3200-3500 cm⁻¹), C-H stretching bands (aromatic and aliphatic), and C=C aromatic stretching bands (around 1450-1600 cm⁻¹). |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 151.21. |

Core Synthetic Applications

This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, most notably phenoxazines and phenothiazines. These scaffolds are of significant interest due to their presence in a wide array of biologically active molecules and functional materials.

Synthesis of Phenoxazine Derivatives

Phenoxazines are a class of tricyclic heterocyclic compounds with applications ranging from dyes and pharmaceuticals to organic electronics.[4][5] The ortho-aminophenol moiety of this compound is the key functional group for the construction of the phenoxazine core.

A general and effective method for the synthesis of aminophenoxazinones involves the oxidative cyclocondensation of two molecules of a substituted o-aminophenol.[6] This can be achieved using a mild oxidizing agent such as sodium iodate.

Synthesis of Phenothiazine Derivatives

Phenothiazines are another important class of tricyclic heterocycles, known for their broad range of pharmacological activities, including antipsychotic and antihistaminic properties.[7][8] While this compound itself is not a direct precursor for phenothiazines, its structural analog, 2-amino-4-isopropylthiophenol (which can be synthesized from it), would be the key starting material. A general synthetic route to phenothiazines involves the reaction of a substituted 2-aminothiophenol with a cyclohexanone derivative.[9][10]

Potential in Cross-Coupling Reactions

The amino and hydroxyl groups of this compound, along with the aromatic ring, offer multiple sites for functionalization via modern cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of C-N and C-C bonds, respectively, enabling the synthesis of a vast array of complex molecules.[11][12][13][14]

Experimental Protocols

The following are representative experimental protocols for the synthesis of heterocyclic compounds, adapted from general procedures for substituted o-aminophenols. These should serve as a starting point for the development of specific reaction conditions for this compound.

Representative Synthesis of a Substituted Aminophenoxazinone

This protocol is adapted from a general procedure for the oxidative cyclocondensation of o-aminophenols.[6]

Reaction:

2 x (this compound) + NaIO₃ → 7-Isopropyl-2-aminophenoxazin-3-one

Procedure:

-

Preparation of Reactant Solution: Dissolve this compound (1.0 eq.) in a suitable organic solvent such as acetone or methanol.

-

Preparation of Oxidant Solution: In a separate flask, dissolve sodium iodate (NaIO₃, approx. 1.7 eq.) in deionized water.

-

Reaction Initiation: To the stirred solution of sodium iodate, add a portion of the this compound solution.

-

Completion of Addition: After a short stirring period (e.g., 10 minutes), add the remaining this compound solution.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., ethyl acetate), followed by washing of the organic layer with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Expected Data for 7-Isopropyl-2-aminophenoxazin-3-one:

| Data Type | Expected Values |

| Yield | 20-40% (based on analogous reactions[6]) |

| ¹H NMR | Aromatic protons, a singlet for the proton at C4 (around 6.3-6.4 ppm), signals for the isopropyl group, and a broad signal for the amino protons. |

| ¹³C NMR | A signal for the carbonyl carbon (around 180 ppm), signals for the aromatic carbons, and signals for the isopropyl carbons. |

| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product. |

Representative Synthesis of N-Aryl Phenoxazines via Copper-Catalyzed Cyclization

This protocol is based on a general method for the synthesis of N-aryl phenoxazines.[15][16]

Workflow:

Procedure (Conceptual):

-

N-Arylation: A mixture of this compound, an aryl halide (e.g., 1-bromo-2-chlorobenzene), a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere.

-

Intramolecular O-Arylation: The resulting N-aryl intermediate is then subjected to a second copper-catalyzed cyclization, often under similar conditions but at a higher temperature, to afford the N-aryl phenoxazine derivative.

Conclusion

This compound is a promising, yet underexplored, building block in organic synthesis. Its trifunctional nature provides a platform for the synthesis of diverse and complex molecules, particularly heterocyclic systems like phenoxazines. While detailed experimental data for this specific compound is limited in publicly accessible literature, the general synthetic methodologies for analogous substituted o-aminophenols provide a strong foundation for its application. This guide offers a starting point for researchers to harness the synthetic potential of this compound in the development of novel compounds for pharmaceutical and material science applications. Further research into the specific reactivity and applications of this compound is warranted and expected to yield valuable additions to the field of organic synthesis.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. CN101107725B - Phenothiazines, phenothiazine S-oxides and phenothiazine S,S-dioxides and phenoxazines as emitters for OLEDs - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides [mdpi.com]

- 7. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4289768A - Phenothiazine derivatives and a process for their preparation - Google Patents [patents.google.com]

- 9. Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. A general route for synthesis of N-aryl phenoxazines via copper(i)-catalyzed N-, N-, and O-arylations of 2-aminophenols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Amino-4-isopropylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 2-Amino-4-isopropylphenol (CAS No: 3280-68-0). Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data, comparative data from analogous structures, and detailed, generalized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry.

Compound Identification

| Property | Value |

| IUPAC Name | 2-amino-4-propan-2-ylphenol |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| CAS Number | 3280-68-0 |

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 152.1070 |

| [M+Na]⁺ | 174.0889 |

| [M+K]⁺ | 190.0629 |

| [M+NH₄]⁺ | 169.1335 |

| [M-H]⁻ | 150.0924 |

| [M+HCOO]⁻ | 196.0979 |

| [M+CH₃COO]⁻ | 210.1136 |

Data is predicted and sourced from computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule. Although experimental data for this compound is unavailable, expected chemical shifts can be estimated by examining related compounds such as 2-aminophenol and 4-aminophenol.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (3 positions) | 6.5 - 7.0 | m | 3H |

| -OH | 8.5 - 9.5 (broad) | s | 1H |

| -NH₂ | 4.0 - 5.0 (broad) | s | 2H |

| -CH (isopropyl) | 2.8 - 3.2 | sept | 1H |

| -CH₃ (isopropyl) | 1.1 - 1.3 | d | 6H |

Note: Chemical shifts are estimations and can be influenced by solvent and concentration.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic C-OH | 145 - 155 |

| Aromatic C-NH₂ | 135 - 145 |

| Aromatic C-H | 115 - 125 |

| Aromatic C-isopropyl | 130 - 140 |

| -CH (isopropyl) | 30 - 35 |

| -CH₃ (isopropyl) | 20 - 25 |

Note: These are estimated ranges based on analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are listed below, based on the characteristic frequencies for phenols and aromatic amines.[1][2]

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Strong, Broad |

| N-H stretch (amine) | 3300 - 3500 | Medium (two bands) |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| C-N stretch (aromatic amine) | 1250 - 1360 | Strong |

| C-O stretch (phenol) | 1180 - 1260 | Strong |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).[3] Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[3]

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Calibration: Calibrate the instrument using a standard calibration solution to ensure high mass accuracy.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Apply pressure to ensure good contact between the sample and the ATR crystal and collect the sample spectrum.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate a typical workflow for the synthesis and spectroscopic characterization of a novel small molecule and a conceptual diagram of the expected spectroscopic features.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a small molecule.

Caption: A conceptual diagram illustrating the key features expected in the spectra of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

The Solubility Profile of 2-Amino-4-isopropylphenol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a detailed overview of the solubility of 2-Amino-4-isopropylphenol, a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes available quantitative solubility data, outlines a detailed experimental protocol for determining solubility, and presents a visual workflow to ensure standardized, comparable results.

Executive Summary

This compound is an aromatic organic compound with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility in different solvent systems is crucial for its synthesis, purification, formulation, and screening. This guide addresses the current knowledge gap by consolidating available data and providing a practical framework for its experimental determination.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, existing data and qualitative descriptions are summarized below. The primary quantitative data point found is for its solubility in water. For organic solvents, qualitative descriptors have been compiled. Researchers are encouraged to use the experimental protocols outlined in Section 3.0 to determine precise quantitative solubilities in solvents relevant to their work.

| Solvent | Solvent Class | Quantitative Solubility | Qualitative Solubility |

| Water | Protic | 1806.09 mg/L[1] | Slightly soluble[2] |

| 2437.9 mg/L[1] | |||

| Ethanol | Protic Alcohol | Data not available | Soluble[2][3] |

| Methanol | Protic Alcohol | Data not available | Moderately soluble[2][3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Moderately soluble[2][3] |

| Dimethylformamide (DMF) | Polar Aprotic | Data not available | Moderately soluble[2][3] |

| Ethyl Ether | Ether | Data not available | Soluble[3] |

A patent for related Schiff base carbamates suggests that compounds derived from substituted aminophenols are often soluble in a range of organic solvents including benzene, toluene, xylene, isopropyl alcohol, methylene chloride, and carbon tetrachloride, while being substantially insoluble in water[4]. This suggests that these solvents may also be suitable for dissolving this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The Shake-Flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound. The following protocol is a standardized procedure that can be adapted for various solvents.

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials or flasks with screw caps

-

Orbital shaker or vortex mixer in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study can be conducted to determine the time to reach equilibrium by taking measurements at different time points.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: If necessary, accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/L, g/100mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. This compound (3280-68-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]